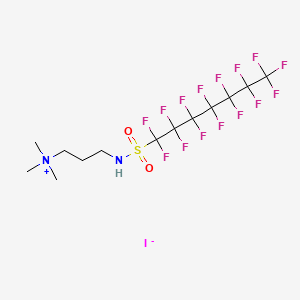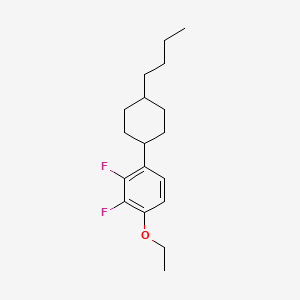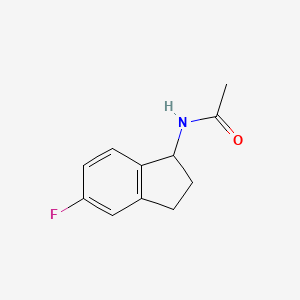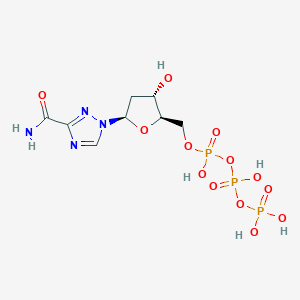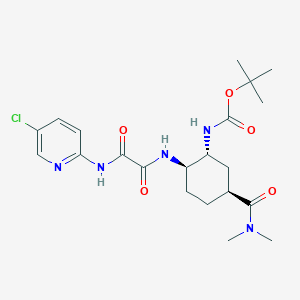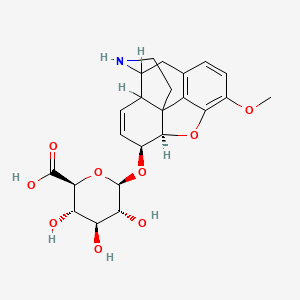
beta-D-Glucopyranosiduronic acid, (5alpha,6alpha)-7,8-didehydro-4,5-epoxy-3-methoxymorphinan-6-yl
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Beta-D-Glucopyranosiduronic acid, (5alpha,6alpha)-7,8-didehydro-4,5-epoxy-3-methoxymorphinan-6-yl: is a complex organic compound with significant applications in the field of medicinal chemistry. This compound is a derivative of morphine and is known for its potent analgesic properties. It is often studied for its role in pain management and its potential therapeutic benefits.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of beta-D-Glucopyranosiduronic acid, (5alpha,6alpha)-7,8-didehydro-4,5-epoxy-3-methoxymorphinan-6-yl involves multiple steps. The starting material is typically morphine, which undergoes a series of chemical reactions including oxidation, reduction, and glucuronidation to form the final product. The reaction conditions often involve the use of strong acids or bases, high temperatures, and specific catalysts to ensure the desired chemical transformations .
Industrial Production Methods: Industrial production of this compound is carried out in specialized facilities equipped with advanced chemical reactors and purification systems. The process involves large-scale synthesis followed by rigorous purification steps to obtain the compound in high purity. Quality control measures are implemented to ensure consistency and safety of the final product .
化学反应分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, often using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst.
Substitution: Substitution reactions may involve nucleophilic or electrophilic reagents to introduce new functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Various nucleophiles or electrophiles depending on the desired substitution.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction typically produces alcohols or alkanes .
科学研究应用
Chemistry: In chemistry, this compound is used as a reference material for studying the properties and reactions of glucuronides. It serves as a model compound for understanding the behavior of similar molecules in various chemical environments .
Biology: In biological research, it is used to study the metabolism and excretion of morphine derivatives. It helps in understanding how these compounds are processed in the body and their potential effects on biological systems .
Medicine: Medically, this compound is of interest for its analgesic properties. It is studied for its potential use in pain management, particularly in cases where traditional opioids may not be effective or have undesirable side effects .
Industry: In the pharmaceutical industry, it is used in the development of new pain relief medications. Its unique properties make it a valuable compound for creating more effective and safer analgesics .
作用机制
The mechanism of action of beta-D-Glucopyranosiduronic acid, (5alpha,6alpha)-7,8-didehydro-4,5-epoxy-3-methoxymorphinan-6-yl involves its interaction with opioid receptors in the central nervous system. It binds to these receptors, mimicking the effects of endogenous opioids, and thereby reduces the perception of pain. The compound’s molecular targets include the mu-opioid receptor, which plays a crucial role in mediating its analgesic effects .
相似化合物的比较
Morphine-6-beta-D-glucuronide: Another glucuronide derivative of morphine with similar analgesic properties.
Codeine-6-glucuronide: A metabolite of codeine that also exhibits pain-relieving effects.
Uniqueness: Beta-D-Glucopyranosiduronic acid, (5alpha,6alpha)-7,8-didehydro-4,5-epoxy-3-methoxymorphinan-6-yl is unique due to its specific chemical structure, which imparts distinct pharmacokinetic and pharmacodynamic properties. Its ability to provide potent analgesia with potentially fewer side effects makes it a compound of significant interest in medicinal chemistry .
属性
CAS 编号 |
50444-03-6 |
|---|---|
分子式 |
C23H27NO9 |
分子量 |
461.5 g/mol |
IUPAC 名称 |
(2S,3S,4S,5R,6R)-6-[[(7S,7aR)-9-methoxy-1,2,3,4,4a,7,7a,13-octahydro-4,12-methanobenzofuro[3,2-e]isoquinolin-7-yl]oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid |
InChI |
InChI=1S/C23H27NO9/c1-30-12-4-2-9-8-11-10-3-5-13(20-23(10,6-7-24-11)14(9)18(12)32-20)31-22-17(27)15(25)16(26)19(33-22)21(28)29/h2-5,10-11,13,15-17,19-20,22,24-27H,6-8H2,1H3,(H,28,29)/t10?,11?,13-,15-,16-,17+,19-,20-,22+,23?/m0/s1 |
InChI 键 |
YWEYZPZIMCQHFM-XDMGLTAESA-N |
手性 SMILES |
COC1=C2C3=C(CC4C5C3(CCN4)[C@@H](O2)[C@H](C=C5)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)C(=O)O)O)O)O)C=C1 |
规范 SMILES |
COC1=C2C3=C(CC4C5C3(CCN4)C(O2)C(C=C5)OC6C(C(C(C(O6)C(=O)O)O)O)O)C=C1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-[(1-Methyl-1h-indol-3-yl)methyl]benzoic acid](/img/structure/B13419005.png)
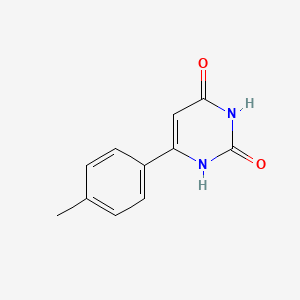
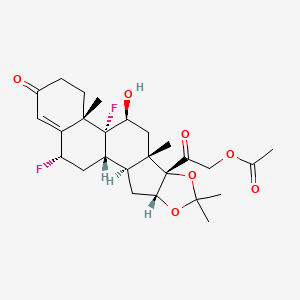
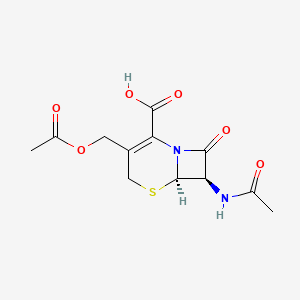
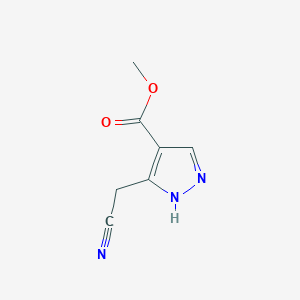
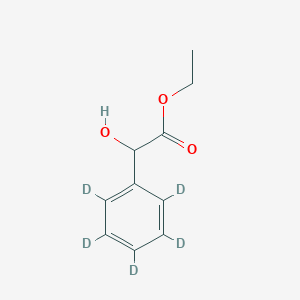
![Oxalic acid;4-(4-pyrimidin-2-ylpiperazin-1-yl)butyl 2-[1-[2-oxo-2-[4-(4-pyrimidin-2-ylpiperazin-1-yl)butoxy]ethyl]cyclopentyl]acetate](/img/structure/B13419056.png)
